molecular formula C12H9NO2 B14128474 1-Ethenyl-2-nitronaphthalene

1-Ethenyl-2-nitronaphthalene

Cat. No.: B14128474
M. Wt: 199.20 g/mol
InChI Key: WWIMJVWYAZKZJU-UHFFFAOYSA-N
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Description

1-Ethenyl-2-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to the naphthalene ring and an ethenyl group (-CH=CH2) at the second position

Preparation Methods

The synthesis of 1-Ethenyl-2-nitronaphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) in the presence of a catalyst such as acetic anhydride (Ac2O) under mild conditions . This method is efficient and eco-friendly, providing a high yield of the desired product.

Industrial production methods often involve the use of large-scale nitration reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of this compound.

Chemical Reactions Analysis

1-Ethenyl-2-nitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted products.

Common reagents used in these reactions include nitric acid (HNO3) for nitration, hydrogen gas (H2) for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethenyl-2-nitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-nitronaphthalene involves its interaction with molecular targets through its nitro and ethenyl groups The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules

Comparison with Similar Compounds

1-Ethenyl-2-nitronaphthalene can be compared with other nitroaromatic compounds such as 1-nitronaphthalene and 2-nitronaphthalene. While these compounds share similar structural features, this compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity.

Similar compounds include:

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-ethenyl-2-nitronaphthalene

InChI

InChI=1S/C12H9NO2/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13(14)15/h2-8H,1H2

InChI Key

WWIMJVWYAZKZJU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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